molecular formula C20H17F2N3OS B2936166 N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide CAS No. 450344-15-7

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide

Cat. No. B2936166
CAS RN: 450344-15-7
M. Wt: 385.43
InChI Key: HCGPZVNCTKBAAY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a dihydrothieno[3,4-c]pyrazol ring attached to a 2,3-dimethylphenyl group and a 2,6-difluorobenzamide group . Further insights about the supramolecular assembly of similar compounds have been gained through Hirshfeld surface analysis .

Scientific Research Applications

Drug Design and Pharmacology

The compound’s ability to bind with specific proteins, as indicated by docking studies with Ampicillin-CTX-M-15, suggests potential applications in drug design . Its good binding interaction score of −5.26 kcal/mol indicates a strong affinity for targeted amino acids, which could be leveraged in the development of new pharmaceuticals.

Supramolecular Chemistry

The compound has been characterized by single crystal XRD analysis, revealing various intermolecular interactions that stabilize the supramolecular assembly . This includes hydrogen bonding and π-ring interactions, which are crucial for the design of new materials with specific properties.

Quantum Chemistry

Quantum parameters of the compound have been investigated using the Def2-SVPD basis set and B3LYP hybrid method . The insights gained from the similarities between experimental and theoretical calculations could be applied in quantum chemistry for predicting the behavior of similar compounds.

Analytical Chemistry

The compound’s structure, featuring HOMO orbitals located at hetero atoms and LUMO orbitals at the benzene ring, could be utilized in analytical chemistry for sensing applications . Its electronic properties might be exploited in the development of new chemo-sensors.

Material Science

The intermolecular interactions and energy calculations reported could inform the synthesis of new materials . Understanding the type of interaction energy prominent in stabilizing the compound’s assembly could guide the creation of materials with desired properties.

Computational Chemistry

The docking and DFT studies of the compound provide a foundation for computational chemistry applications . The compound’s interaction with proteins and its quantum parameters can be used to model and predict the behavior of similar molecules in silico.

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3OS/c1-11-5-3-8-17(12(11)2)25-19(13-9-27-10-16(13)24-25)23-20(26)18-14(21)6-4-7-15(18)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGPZVNCTKBAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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